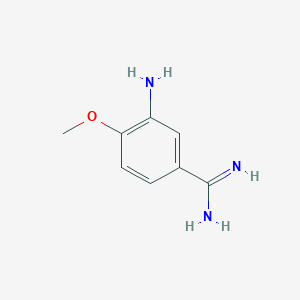![molecular formula C31H45NOS2 B12521643 10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol CAS No. 821782-23-4](/img/structure/B12521643.png)
10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol is a complex organic compound that features a thiophene and pyridine moiety. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
The synthesis of 10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol typically involves multiple steps, including the formation of the thiophene and pyridine rings, followed by their coupling and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Scientific Research Applications
10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol involves its interaction with specific molecular targets. The thiophene and pyridine moieties can interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as anti-inflammatory or antioxidant activity .
Comparison with Similar Compounds
Similar compounds include other thiophene and pyridine derivatives, such as:
Tipepidine: A thiophene-containing drug with antitussive properties.
Tiquizium Bromide: Used as an antispasmodic agent.
Dorzolamide: A thiophene derivative used in the treatment of glaucoma. Compared to these compounds, 10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol is unique due to its specific structure, which may confer distinct biological activities and applications.
Properties
CAS No. |
821782-23-4 |
|---|---|
Molecular Formula |
C31H45NOS2 |
Molecular Weight |
511.8 g/mol |
IUPAC Name |
10-[5-[6-(5-octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl]decan-1-ol |
InChI |
InChI=1S/C31H45NOS2/c1-2-3-4-5-10-13-17-28-20-23-31(35-28)29-21-18-26(25-32-29)30-22-19-27(34-30)16-14-11-8-6-7-9-12-15-24-33/h18-23,25,33H,2-17,24H2,1H3 |
InChI Key |
AHDGHSNGMPOIMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(S1)C2=NC=C(C=C2)C3=CC=C(S3)CCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2R)-2-Aminopropyl]aniline](/img/structure/B12521561.png)
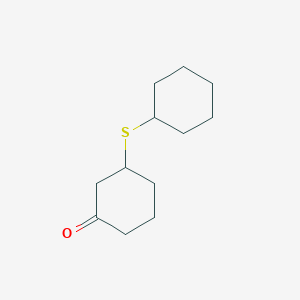
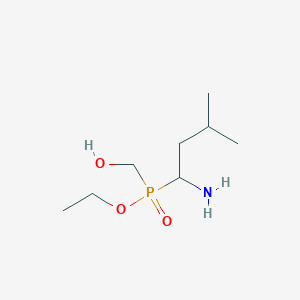
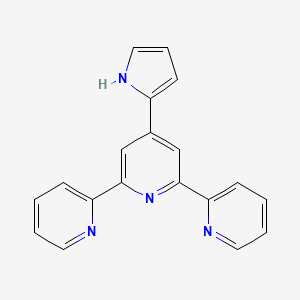
![Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]-](/img/structure/B12521584.png)
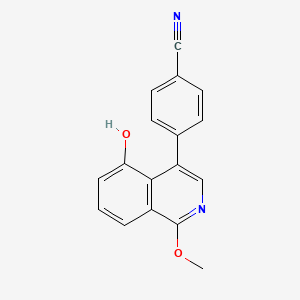
![4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene](/img/structure/B12521605.png)
![2-(Pyridin-3-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12521609.png)
![Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate](/img/structure/B12521612.png)
![2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene](/img/structure/B12521613.png)

![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B12521631.png)
![7-bromo-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B12521636.png)
